

STF-118804 and NAD⁺ Metabolism: A Technical Guide

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Compound of Interest

Compound Name: STF-118804

Cat. No.: B15615598

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **STF-118804**, a potent and selective next-generation inhibitor of nicotinamide phosphoribosyltransferase (NAMPT). By targeting the rate-limiting enzyme in the NAD⁺ salvage pathway, **STF-118804** effectively depletes intracellular NAD⁺ levels, leading to metabolic collapse and cell death in various cancer models. This document details the mechanism of action of **STF-118804**, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows through diagrams. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of NAMPT inhibition.

Introduction

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme involved in a myriad of cellular processes, including redox reactions, DNA repair, and cell signaling. The NAD⁺ salvage pathway, which recycles nicotinamide to synthesize NAD⁺, is a vital mechanism for maintaining intracellular NAD⁺ pools, particularly in highly metabolic cells such as cancer cells. The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a promising therapeutic target in oncology.

STF-118804 is a novel, highly specific, and potent small molecule inhibitor of NAMPT.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, including B-cell acute lymphoblastic leukemia (B-ALL) and pancreatic ductal adenocarcinoma (PDAC), both in vitro and in vivo.[2][3] This guide will delve into the technical details of **STF-118804**'s interaction with NAD⁺ metabolism and its downstream consequences.

Mechanism of Action

STF-118804 exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the immediate precursor of NAD⁺ in the salvage pathway.[2][4] The resulting depletion of the intracellular NAD⁺ pool triggers a cascade of events, leading to a profound disruption of cellular metabolism.

The primary downstream effects of **STF-118804**-mediated NAD⁺ depletion include:

- **Metabolic Collapse:** A significant decrease in intracellular ATP levels, reduced glucose uptake, and diminished lactate excretion are observed following treatment with **STF-118804**. [2][5]
- **Activation of AMPK:** The cellular energy sensor, AMP-activated protein kinase (AMPK), is activated in response to the metabolic stress induced by NAD⁺ depletion.[2]
- **Inhibition of mTOR:** The mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation, is inhibited as a consequence of AMPK activation and cellular stress.[2][6]
- **Induction of Apoptosis:** The culmination of these metabolic and signaling disruptions is the induction of programmed cell death, or apoptosis, in cancer cells.[1][3]

The cytotoxic effects of **STF-118804** can be rescued by the administration of exogenous NMN, confirming that its mechanism of action is directly tied to the inhibition of the NAMPT-mediated NAD⁺ salvage pathway.[2]

Quantitative Data

In Vitro Potency

STF-118804 has demonstrated high potency against a range of cancer cell lines, with IC50 values often in the low nanomolar range.

Cell Line	Cancer Type	IC50 Value	Reference
Multiple B-cell acute lymphoblastic leukemia (B-ALL) cell lines	B-cell Acute Lymphoblastic Leukemia	< 10 nM	[3]
PaTu8988t	Pancreatic Ductal Adenocarcinoma	~12.5 nM	[5]
Panc-1	Pancreatic Ductal Adenocarcinoma	~25 nM	[5]
Su86.86	Pancreatic Ductal Adenocarcinoma	~100 nM	[5]
Panc04.03	Pancreatic Ductal Adenocarcinoma	~50 nM	[5]

In Vivo Efficacy

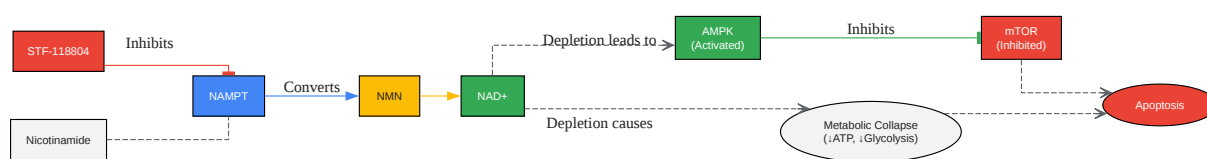
In an orthotopic xenograft model of pancreatic cancer using Panc-1 cells, **STF-118804** demonstrated a significant reduction in tumor size after 21 days of treatment.[2] Similarly, in an orthotopic xenograft model of ALL, **STF-118804** led to the regression of leukemia and significantly extended survival.[1] Treatment with **STF-118804** was also effective in reducing the frequency of leukemia-initiating cells.[1]

Combination Therapy

STF-118804 has shown additive effects when used in combination with conventional chemotherapeutic agents. In pancreatic cancer cell lines, combining **STF-118804** with paclitaxel, gemcitabine, or etoposide resulted in a greater decrease in cell viability and growth compared to single-agent treatment.[2]

Signaling Pathways and Experimental Workflows

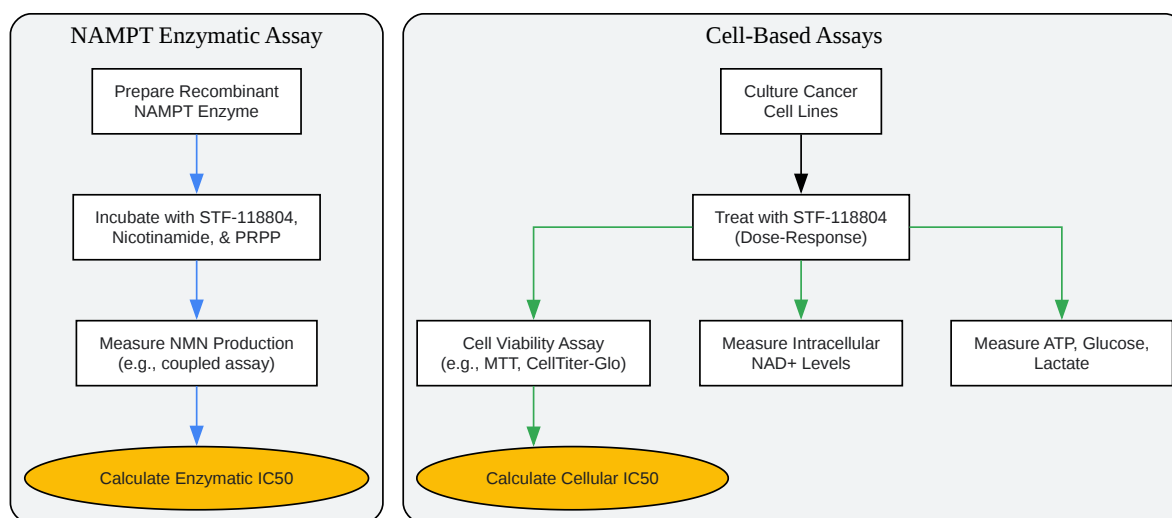
STF-118804 Signaling Pathway



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Caption: **STF-118804** inhibits NAMPT, leading to NAD⁺ depletion, AMPK activation, mTOR inhibition, and metabolic collapse, ultimately inducing apoptosis.

Experimental Workflow: In Vitro Evaluation of STF-118804



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Caption: A typical workflow for the in vitro evaluation of **STF-118804**, encompassing both enzymatic and cell-based assays.

Experimental Protocols

NAMPT Enzymatic Activity Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of **STF-118804** against NAMPT.

- Reagents and Materials:
 - Recombinant human NAMPT enzyme
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
 - Nicotinamide (Substrate)
 - Phosphoribosyl pyrophosphate (PRPP) (Substrate)
 - ATP
 - Nicotinamide mononucleotide adenylyltransferase (NMNAT)
 - NAD⁺-dependent dehydrogenase (e.g., alcohol dehydrogenase)
 - Dehydrogenase substrate (e.g., ethanol)
 - Resazurin (for fluorescent readout) or a colorimetric substrate
 - **STF-118804** (dissolved in DMSO)
 - 384-well assay plates
- Procedure:
 1. Prepare serial dilutions of **STF-118804** in assay buffer.

2. Add a small volume (e.g., 5 μ L) of the diluted **STF-118804** or DMSO (vehicle control) to the wells of the assay plate.
3. Add recombinant NAMPT enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
4. Initiate the reaction by adding a substrate mix containing nicotinamide, PRPP, and ATP.
5. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
6. Add the coupling enzymes (NMNAT and dehydrogenase) and the dehydrogenase substrate.
7. Add the detection reagent (e.g., resazurin).
8. Incubate the plate at room temperature, protected from light, until a sufficient signal has developed.
9. Measure the fluorescence (Ex/Em ~540/590 nm) or absorbance using a plate reader.
10. Calculate the percent inhibition for each concentration of **STF-118804** and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of **STF-118804** on cancer cell lines.

- Reagents and Materials:
 - Cancer cell line of interest
 - Complete cell culture medium
 - **STF-118804** (dissolved in DMSO)
 - 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Procedure:
 1. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Prepare serial dilutions of **STF-118804** in complete cell culture medium.
 3. Remove the old medium from the wells and add the medium containing the different concentrations of **STF-118804**. Include a vehicle control (DMSO).
 4. Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
 5. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
 6. Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
 7. Measure the absorbance at 570 nm using a microplate reader.
 8. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Intracellular NAD⁺ Measurement

This protocol provides a general method for quantifying intracellular NAD⁺ levels.

- Reagents and Materials:
 - Cultured cells
 - **STF-118804**
 - PBS

- Extraction buffer (e.g., 0.6 M perchloric acid)
- Neutralization buffer (e.g., 3 M potassium carbonate)
- Commercially available NAD⁺/NADH assay kit (colorimetric or fluorometric)
- Procedure:
 1. Seed cells in culture dishes or multi-well plates and treat with **STF-118804** for the desired time.
 2. Harvest the cells (e.g., by trypsinization or scraping) and wash with ice-cold PBS.
 3. Lyse the cells with the acidic extraction buffer to extract NAD⁺.
 4. Neutralize the extracts with the neutralization buffer.
 5. Centrifuge the samples to pellet the precipitate.
 6. Use the supernatant for the NAD⁺ assay.
 7. Follow the manufacturer's instructions for the NAD⁺/NADH assay kit to determine the NAD⁺ concentration.
 8. Normalize the NAD⁺ levels to the protein concentration or cell number of the initial cell lysate.

In Vivo Orthotopic Xenograft Study

This is a generalized protocol for evaluating the in vivo efficacy of **STF-118804**. All animal procedures must be approved and conducted in accordance with institutional and national guidelines.

- Materials:
 - Immunocompromised mice (e.g., NSG mice)
 - Cancer cell line expressing a reporter gene (e.g., luciferase)

- **STF-118804**
- Vehicle for **STF-118804** formulation
- Bioluminescence imaging system
- Procedure:
 1. Surgically implant the cancer cells into the organ of origin (e.g., pancreas or tibia for leukemia) of the immunocompromised mice.
 2. Allow the tumors to establish, which can be monitored by bioluminescence imaging.
 3. Randomize the mice into treatment and control groups.
 4. Administer **STF-118804** or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
 5. Monitor tumor growth regularly using bioluminescence imaging.
 6. Monitor the body weight and overall health of the mice throughout the study.
 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
 8. Analyze the data to determine the effect of **STF-118804** on tumor growth and survival.

Conclusion

STF-118804 is a potent and specific inhibitor of NAMPT with significant preclinical activity in various cancer models. Its mechanism of action, centered on the depletion of NAD⁺ and the subsequent induction of metabolic collapse and apoptosis, makes it a promising candidate for further development. This technical guide provides a foundational understanding of **STF-118804** for researchers and clinicians in the field of oncology and metabolism. The provided data, protocols, and diagrams are intended to facilitate the design and interpretation of future studies aimed at exploring the full therapeutic potential of this next-generation NAMPT inhibitor.

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